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Abstract
Tolimidone, a phenoxypyrimidinone derivative also known as CP-26,154 and later MLR-1023,

has a unique and bifurcated development history. Originally synthesized and investigated by

Pfizer in the late 1970s and early 1980s as a promising agent for the treatment of gastric

ulcers, its initial trajectory was halted after Phase II clinical trials due to a lack of efficacy.[1][2]

[3] Decades later, the compound was repurposed and is now being explored for metabolic

diseases, including Type 1 and Type 2 diabetes, owing to its mechanism as a selective Lyn

kinase activator.[2][3] This guide provides a detailed technical overview of the early-stage

development of Tolimidone, focusing exclusively on its initial indication as a treatment for

gastric ulcers. It consolidates the available preclinical data, experimental methodologies, and

the historical context of its discovery, offering a valuable case study in drug development and

repositioning.

Introduction: The Quest for Novel Anti-Ulcer Agents
In the 1970s, the landscape of gastric ulcer treatment was evolving. While the mainstay

therapies included antacids and lifestyle modifications, the development of H2 receptor

antagonists was on the horizon, promising a new era of acid suppression. It was in this
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environment that Pfizer scientists embarked on a program to identify novel compounds with

anti-ulcer properties. This research led to the synthesis of a series of 5-phenoxy-2(1H)-

pyrimidinones, among which Tolimidone (then designated as compound 3) emerged as a lead

candidate.

Preclinical Development and Efficacy
The initial evaluation of Tolimidone's anti-ulcer potential was conducted in a well-established

animal model of stress-induced ulcers. The primary preclinical study, as detailed in the 1980

publication by Lipinski et al. in the Journal of Medicinal Chemistry, provides the foundational

data for its early promise.

Key Preclinical Study: Cold-Restraint Stress-Induced
Ulcer Model in Rats
This study was designed to assess the ability of Tolimidone to prevent the formation of gastric

ulcers induced by a combination of cold and restraint stress.

Animal Model: Male Charles River rats weighing between 150-200g were used.

Induction of Ulcers: The rats were fasted for 24 hours with free access to water. Following

the fasting period, they were placed in restraint cages and exposed to a cold environment

(4°C) for 2 hours.

Drug Administration: Tolimidone, suspended in 0.5% carboxymethylcellulose, was

administered orally 30 minutes prior to the induction of stress.

Control Groups: A vehicle control (0.5% carboxymethylcellulose) and a positive control,

carbenoxolone (a clinically used anti-ulcer agent at the time), were included.

Evaluation of Ulceration: After the 2-hour stress period, the animals were sacrificed, and their

stomachs were removed and examined for the presence and severity of ulcers. The ulcer

score was determined based on the number and size of the lesions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1676669?utm_src=pdf-body
https://www.benchchem.com/product/b1676669?utm_src=pdf-body
https://www.benchchem.com/product/b1676669?utm_src=pdf-body
https://www.benchchem.com/product/b1676669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment

Ulcer Induction

Evaluation

Male Charles River Rats (150-200g)
Fasted for 24 hours

Randomization into Treatment Groups

Oral Administration of Tolimidone
(in 0.5% Carboxymethylcellulose) Oral Administration of Vehicle Control Oral Administration of Positive Control

(Carbenoxolone)

Cold-Restraint Stress
(4°C for 2 hours)

Euthanasia

Stomach Excision

Quantification of Ulcer Lesions

Click to download full resolution via product page

Figure 1: Experimental workflow for the cold-restraint stress-induced ulcer model.
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Preclinical Efficacy Data
Tolimidone demonstrated a dose-dependent reduction in the formation of stress-induced

gastric ulcers. Notably, it exhibited greater potency than the comparator drug, carbenoxolone.

The quantitative results from this study are summarized in the table below.

Compound Dose (mg/kg, p.o.)
% Inhibition of Ulcer
Formation

Tolimidone 10 40

30 70

100 90

Carbenoxolone 100 50

Table 1: Anti-ulcer Activity of Tolimidone in the Cold-Restraint Stress-Induced Ulcer Model in

Rats.

Mechanism of Action for Gastric Ulcer Treatment
(Hypothesized)
The precise mechanism of action for Tolimidone's anti-ulcer effects was not elucidated during

its initial development. The 1980 paper by Lipinski et al. states that the mechanism was

unknown at the time. It is important to distinguish this from its now-understood mechanism as a

Lyn kinase activator, which was discovered during its later repurposing for diabetes and is not

implicated in the historical context of its development for gastric ulcers.

Based on the therapeutic strategies of the era, it is plausible that Pfizer investigated several

potential mechanisms, including:

Cytoprotection: The ability to enhance the defensive mechanisms of the gastric mucosa,

such as stimulating mucus and bicarbonate secretion.

Anti-secretory Effects: A reduction in the secretion of gastric acid.
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However, no published data from the original development phase confirms these or any other

specific mechanisms of action for its anti-ulcer properties.

Clinical Development and Discontinuation
Following the promising preclinical results, Tolimidone advanced into clinical development for

the treatment of gastric ulcers. It progressed through Phase I and into Phase II clinical trials.

Phase II Clinical Trials
Details regarding the protocols and quantitative outcomes of the Phase II studies are not

publicly available. The consistent report across multiple sources is that Pfizer discontinued the

development of Tolimidone for gastric ulcers due to a "lack of efficacy" in these trials. This

suggests that the promising effects observed in the preclinical animal models did not translate

into a significant therapeutic benefit in human patients with gastric ulcers.

The discontinuation of a drug candidate at this stage, particularly for reasons of efficacy, is a

common occurrence in the pharmaceutical industry. The data from these trials, though not

published, would have been pivotal in Pfizer's decision to halt further investment in this

indication.

The Repurposing of Tolimidone: A New Beginning
Decades after its development for gastric ulcers was abandoned, Tolimidone was identified

through phenotypic screening as a potential therapeutic for diabetes. This led to the discovery

of its novel mechanism of action as a selective activator of Lyn kinase, an enzyme involved in

insulin signaling pathways. This new understanding of its molecular target has paved the way

for its current investigation in clinical trials for Type 1 and Type 2 diabetes.

Logical Relationship Diagram: Tolimidone's
Development Trajectory
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Figure 2: The developmental timeline of Tolimidone, from gastric ulcer candidate to
repurposed diabetes therapeutic.

Conclusion
The early history of Tolimidone's development offers a compelling narrative in pharmaceutical

research. While its initial promise as a treatment for gastric ulcers, supported by positive

preclinical data, did not culminate in a successful clinical outcome, the story did not end there.

The subsequent rediscovery and repurposing of Tolimidone for metabolic diseases

underscore the potential for shelved assets to find new life through advances in screening

technologies and a deeper understanding of molecular pathways. This guide provides a

comprehensive account of the foundational, albeit unsuccessful, chapter in Tolimidone's

journey, serving as a valuable technical resource for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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